![molecular formula C25H26O4 B14293930 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane CAS No. 114185-01-2](/img/structure/B14293930.png)
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring, phenyl group, and two benzyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 1,2-bis(benzyloxy)ethane with a phenyl-substituted dioxolane precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzyloxy groups are converted to benzaldehyde or benzoic acid.
Reduction: The compound is reduced to form corresponding alcohols.
Substitution: New functional groups replace the benzyloxy groups, leading to a variety of substituted derivatives.
Applications De Recherche Scientifique
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(benzyloxy)ethane: A precursor in the synthesis of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane.
2-Phenyl-1,3-dioxolane: A structurally related compound with similar chemical properties.
Benzyloxybenzene: Shares the benzyloxy functional group and exhibits similar reactivity.
Uniqueness
This compound is unique due to its combination of a dioxolane ring, phenyl group, and two benzyloxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
114185-01-2 |
|---|---|
Formule moléculaire |
C25H26O4 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-[1,2-bis(phenylmethoxy)ethyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C25H26O4/c1-4-10-20(11-5-1)16-26-18-23(27-17-21-12-6-2-7-13-21)24-19-28-25(29-24)22-14-8-3-9-15-22/h1-15,23-25H,16-19H2 |
Clé InChI |
ZWHBEJIJVYFXEN-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)C2=CC=CC=C2)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


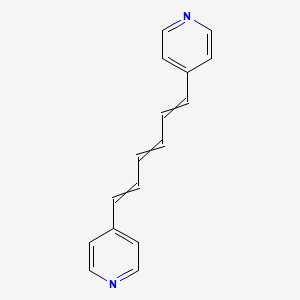
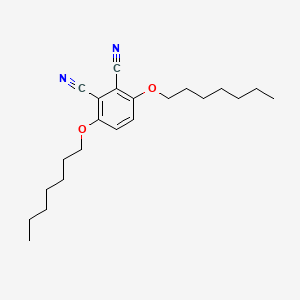
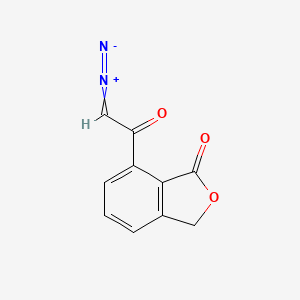
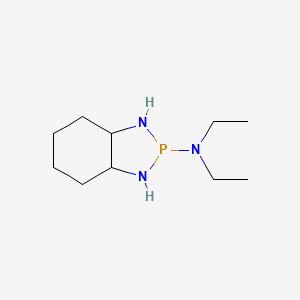
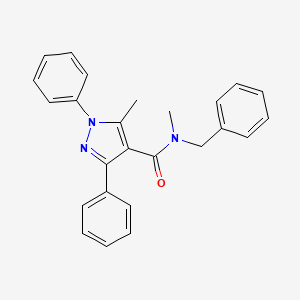
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
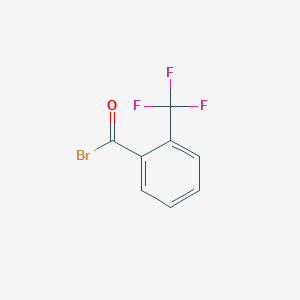

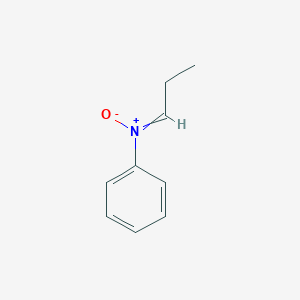
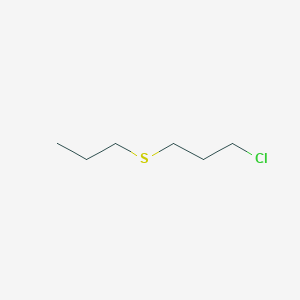
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
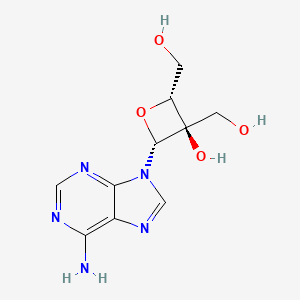
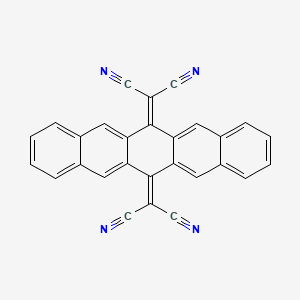
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)
